molecular formula C18H19BrO4 B8577285 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde

2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde

Cat. No.: B8577285
M. Wt: 379.2 g/mol
InChI Key: NHFXZMCYALKEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde is an organic compound with the molecular formula C17H17BrO3. It is a derivative of benzaldehyde, featuring a benzyloxy-propoxy group, a bromine atom, and a methoxy group attached to the benzene ring. This compound has gained attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Methoxylation: The methoxy group is introduced at the 4-position using methanol and a suitable catalyst.

    Benzyloxy-propoxy Group Addition:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products:

    Oxidation: 3-(3-Benzyloxy-propoxy)-2-bromo-4-methoxy-benzoic acid.

    Reduction: 3-(3-Benzyloxy-propoxy)-2-bromo-4-methoxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde involves its interaction with specific molecular targets. The benzyloxy-propoxy group and the bromine atom play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    3-(3-(Benzyloxy)propoxy)benzaldehyde: Lacks the bromine and methoxy groups.

    1-{[3-(benzyloxy)propoxy]methyl}-4-bromobenzene: Contains a similar benzyloxy-propoxy group but differs in the position of the bromine atom and the absence of the methoxy group.

Uniqueness: 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde is unique due to the presence of both the bromine and methoxy groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C18H19BrO4

Molecular Weight

379.2 g/mol

IUPAC Name

2-bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde

InChI

InChI=1S/C18H19BrO4/c1-21-16-9-8-15(12-20)17(19)18(16)23-11-5-10-22-13-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,13H2,1H3

InChI Key

NHFXZMCYALKEMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)OCCCOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesized according to the methods of general procedure 4 in U.S. Pat. Pub. No. 20090227541 (U.S. patent application Ser. No. 12/142,692) using the following reactants and amounts: 2-bromo-3-hydroxy-4-methoxy-benzaldehyde (1.0 g, 4.32 mmol), (3-bromo-propoxymethyl)-benzene (0.76 mL, 4.32 mmol), cesium carbonate (2.11 g, 6.5 mmol), DMF (30 mL). Purification: flash chromatography (10% EtOAc/hexanes): yield 1.54 g (95%). 1H NMR (400 MHz, CDCl3) δ (ppm): 10.26 (s, 1H), 7.73 (d, J=8.6 Hz, 1H), 7.46-7.18 (m, 5H), 6.95 (d, J=8.6 Hz, 1H), 4.56 (s, 2H), 4.14 (t, J=6.1 Hz, 2H), 3.92 (s, 3H), 3.77 (t, J=6.2 Hz, 2H), 2.15 (quin, J=6.5 Hz, 2H); MS (ESI): m/z=381 (M+1, positive).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
2.11 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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